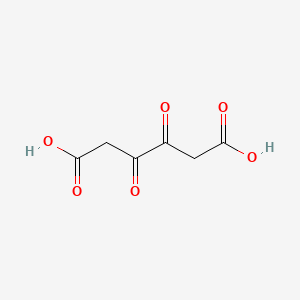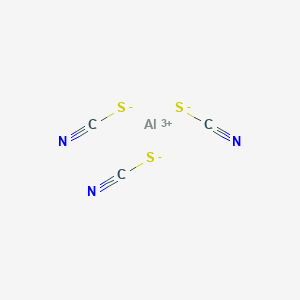
beta-Coniceine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-Coniceine: is a naturally occurring alkaloid found in the poison hemlock plant (Conium maculatum). It is a precursor to the more well-known alkaloid coniine and plays a significant role in the biosynthesis of coniine. This compound is a piperidine alkaloid and is known for its toxic properties, which can cause severe poisoning in humans and animals.
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-Coniceine can be synthesized through the cyclization of 5-oxooctylamine. This process involves the formation of a Schiff base, which then undergoes cyclization to form this compound. The reaction typically requires an acidic or basic catalyst to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound is not commonly practiced due to its toxic nature and limited commercial applications. it can be isolated from the poison hemlock plant through extraction and purification processes. The plant material is typically macerated and subjected to solvent extraction, followed by chromatographic separation to obtain pure this compound.
Chemical Reactions Analysis
Types of Reactions: Beta-Coniceine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form coniine.
Reduction: It can be reduced to form dihydro-beta-Coniceine.
Substitution: this compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Coniine
Reduction: Dihydro-beta-Coniceine
Substitution: Various substituted piperidine derivatives
Scientific Research Applications
Beta-Coniceine has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of coniine and other piperidine alkaloids.
Biology: Studies on this compound help in understanding the biosynthesis and metabolism of piperidine alkaloids in plants.
Medicine: Research on this compound and its derivatives has potential implications in developing new pharmaceuticals, particularly in the field of neuropharmacology.
Industry: Although limited, this compound can be used in the synthesis of fine chemicals and as a reference compound in analytical chemistry.
Mechanism of Action
Beta-Coniceine exerts its effects by interacting with nicotinic acetylcholine receptors in the nervous system. It acts as an antagonist, blocking the action of acetylcholine and leading to the inhibition of nerve signal transmission. This results in symptoms such as muscle paralysis and respiratory failure, which can be fatal in severe cases.
Comparison with Similar Compounds
Coniine: A closely related alkaloid with similar toxic properties but more widely studied.
Conhydrine: Another piperidine alkaloid found in poison hemlock with similar biosynthetic pathways.
Pseudoconhydrine: A stereoisomer of conhydrine with similar chemical properties.
Uniqueness: Beta-Coniceine is unique due to its role as a biosynthetic precursor to coniine. Its structure and reactivity make it an important compound for studying the biosynthesis of piperidine alkaloids. Additionally, its toxic properties and interaction with nicotinic acetylcholine receptors provide valuable insights into the mechanisms of neurotoxicity.
Properties
CAS No. |
538-90-9 |
|---|---|
Molecular Formula |
C8H15N |
Molecular Weight |
125.21 g/mol |
IUPAC Name |
2-[(Z)-prop-1-enyl]piperidine |
InChI |
InChI=1S/C8H15N/c1-2-5-8-6-3-4-7-9-8/h2,5,8-9H,3-4,6-7H2,1H3/b5-2- |
InChI Key |
VSTUPIHCUMAUGE-DJWKRKHSSA-N |
SMILES |
CC=CC1CCCCN1 |
Isomeric SMILES |
C/C=C\C1CCCCN1 |
Canonical SMILES |
CC=CC1CCCCN1 |
| 206869-52-5 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(4-Aminophenyl)sulfonyl]amino}benzoic acid](/img/structure/B3343460.png)













